

Spectroscopic Analysis of 1,3-Di-p-tolylcarbodiimide: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Di-p-tolylcarbodiimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **1,3-Di-p-tolylcarbodiimide**. The information presented herein is intended to support research and development activities where this compound is utilized. All data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for obtaining the presented spectral data are also included, alongside visualizations of the experimental workflow and key spectral correlations.

Quantitative Spectral Data

The following tables summarize the key spectral data for **1,3-Di-p-tolylcarbodiimide**.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for **1,3-Di-p-tolylcarbodiimide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.12	d	4H	Ar-H
7.02	d	4H	Ar-H
2.32	s	6H	Ar-CH ₃

d = doublet, s = singlet

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for **1,3-Di-p-tolylcarbodiimide**

Chemical Shift (ppm)	Assignment
138.4	C=N
134.5	Ar-C
133.8	Ar-C
129.5	Ar-CH
124.6	Ar-CH
21.0	Ar-CH ₃

IR Spectral Data

Table 3: Infrared Absorption Bands for **1,3-Di-p-tolylcarbodiimide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2128	Strong	N=C=N asymmetric stretch
1600, 1500	Medium	Aromatic C=C stretch
3030	Medium	Aromatic C-H stretch
2920	Medium	Aliphatic C-H stretch
815	Strong	p-substituted benzene C-H bend

Experimental Protocols

The following protocols describe the methodologies for acquiring the NMR and IR spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1,3-Di-p-tolylcarbodiimide**.

Materials:

- **1,3-Di-p-tolylcarbodiimide** (solid)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pasteur pipette
- Small vial
- Cotton wool or filter plug

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **1,3-Di-p-tolylcarbodiimide** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and place it into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Gently swirl the vial to dissolve the solid completely.
- Sample Filtration:
 - Place a small plug of cotton wool into a Pasteur pipette.
 - Filter the prepared solution through the plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect spectral quality.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.

- Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of **1,3-Di-p-tolylcarbodiimide** to identify its functional groups.

Method: Thin Solid Film

Materials:

- **1,3-Di-p-tolylcarbodiimide** (solid)
- Volatile solvent (e.g., dichloromethane or acetone)
- Potassium bromide (KBr) or sodium chloride (NaCl) salt plate
- Dropper or pipette
- FTIR spectrometer

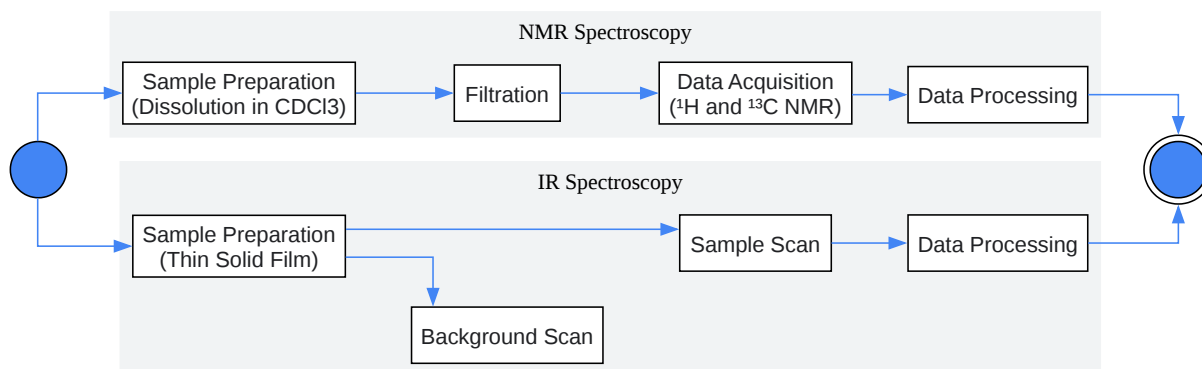
Procedure:

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **1,3-Di-p-tolylcarbodiimide** in a minimal amount of a volatile solvent in a small vial.
 - Using a dropper or pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

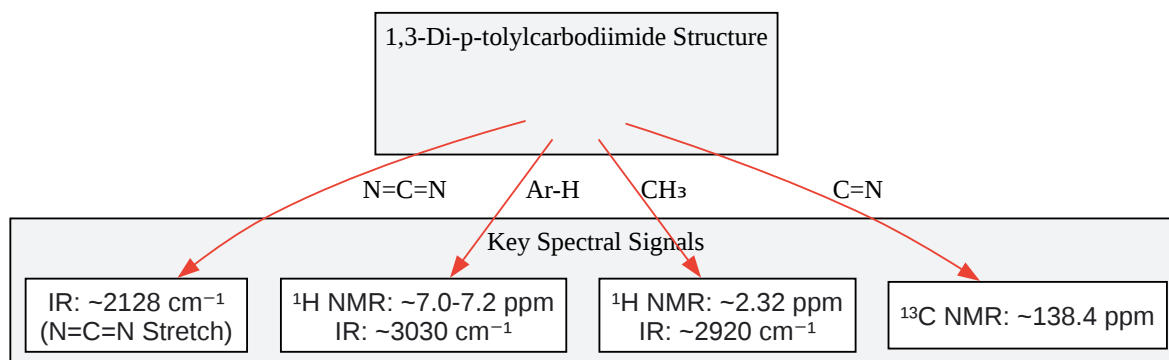
Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectral signals.



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Caption: Experimental workflow for NMR and IR spectral acquisition.



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Caption: Correlation of molecular structure with key spectral signals.

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